N-(4-chlorobenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide
Description
N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C19H16ClN3O and a molecular weight of 337.803 g/mol .
Properties
Molecular Formula |
C20H17ClN2O2 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17ClN2O2/c1-25-18-11-7-16(8-12-18)20(24)23(19-4-2-3-13-22-19)14-15-5-9-17(21)10-6-15/h2-13H,14H2,1H3 |
InChI Key |
SUSGULYAVUBZPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 4-chlorobenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Mechanism of Action
The compound exerts its effects primarily by inhibiting vascular endothelial growth factor receptors (VEGFRs). It binds to the ATP-binding site of VEGFRs, preventing their activation and subsequent signaling pathways involved in angiogenesis, cell survival, and migration. This mechanism makes it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate salt
- N-(pyridin-4-yl)pyridin-4-amine and its derivatives
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit VEGFRs sets it apart from other similar compounds, making it a valuable candidate for further research in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
